![molecular formula C15H13N3O4 B2706341 5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-29-8](/img/structure/B2706341.png)
5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazo[4,5-b]pyridine, which is a type of heterocyclic aromatic organic compound. The structure also includes a 3-hydroxy-4-methoxyphenyl group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . This would provide information on the arrangement of atoms in the molecule and any conformational isomerism.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be determined through a combination of experimental techniques and computational methods . These might include determining its melting point, solubility, and stability under various conditions.Scientific Research Applications
Regioselective Synthesis Applications
The reaction of 5-amino-1H-imidazoles with 3-methoxalylchromone provides a set of imidazo(4,5-b)pyridines, highlighting the potential for regioselective synthesis. These compounds, being purine isosteres, are considered potent pharmacophores widely used in drug design and medicinal chemistry due to their structural similarity to natural purine bases, demonstrating the compound's utility in the synthesis of biologically active molecules (Ostrovskyi et al., 2011).
Antituberculotic Activity
Derivatives of imidazo[4,5-b]pyridine, such as 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, have been synthesized and tested for antituberculotic activity. The investigation of these compounds, including their methyl ester, amide, nitrile, thioamide, amidoxime, hydrazide, and hydrazidehydrazones, demonstrates the relevance of imidazopyridines in developing potential antituberculosis drugs (Bukowski & Janowiec, 1996).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal activities. Their strong DNA affinities and potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum highlight their potential as therapeutic agents for protozoal infections (Ismail et al., 2004).
Anticancer Activity
Selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer cells, demonstrating the compound's potential in chemotherapy. These compounds, particularly the ones named IP-Se-05 and IP-Se-06, have shown to inhibit cell proliferation, induce DNA cleavage, and cause apoptosis in MCF-7 cells, indicating their efficacy as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3-hydroxy-4-methoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-7-16-13-9(15(20)21)6-10(18-14(13)17-7)8-3-4-12(22-2)11(19)5-8/h3-6,19H,1-2H3,(H,20,21)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOFQYMXNHSPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C=C3)OC)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
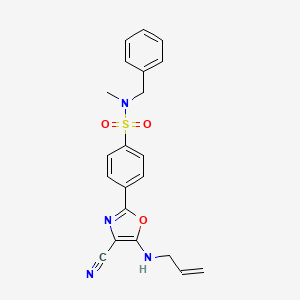
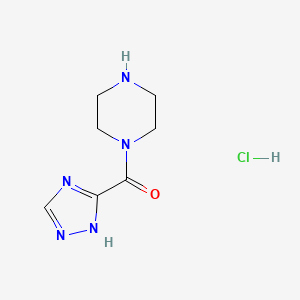
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2706265.png)
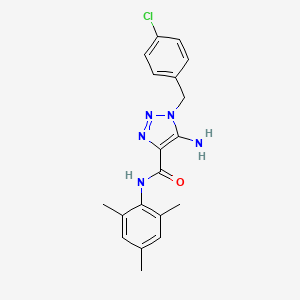
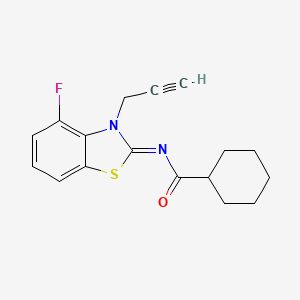

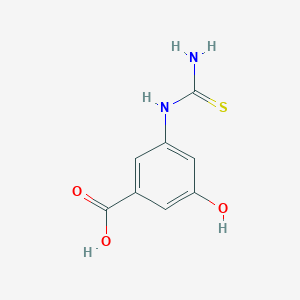
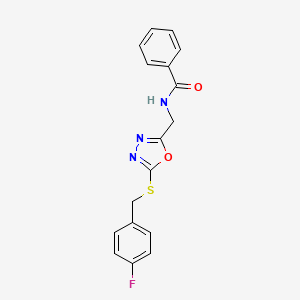

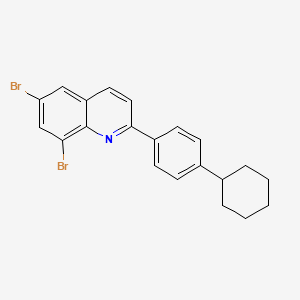
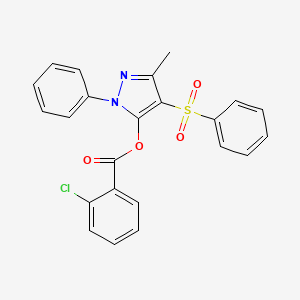
![Methyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2706281.png)
